molecular formula C20H25NO5S B7547056 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid

2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid

Cat. No. B7547056
M. Wt: 391.5 g/mol
InChI Key: HOZIJJILIKZVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid, also known as TAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAPB is a sulfonamide derivative that has been synthesized using several methods.

Mechanism of Action

2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid inhibits the activity of cGAS by binding to its active site. cGAS is responsible for producing cyclic GMP-AMP (cGAMP), which activates the immune system's response to viral infection. By inhibiting cGAS, 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid prevents the production of cGAMP, thereby suppressing the immune system's response to viral infection.
Biochemical and Physiological Effects:
2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been shown to have several biochemical and physiological effects. In addition to inhibiting cGAS, 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been found to inhibit the activity of other enzymes, including carbonic anhydrase and acetylcholinesterase. 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid in lab experiments is its specificity towards cGAS. 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been found to inhibit cGAS without affecting other enzymes or proteins. However, one of the limitations of using 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid research. One area of interest is the development of 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid-based antiviral agents. Another area of interest is the study of 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid's effects on other enzymes and proteins. Additionally, the development of more soluble 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid analogs could improve its use in lab experiments.

Synthesis Methods

2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been synthesized using several methods, including the reaction of 2-aminobenzoic acid with 5-tert-butyl-2-propoxybenzene-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-aminobenzoic acid with 5-tert-butyl-2-propoxybenzene-1-sulfonyl isocyanate. Both methods have been reported to yield 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid in good yields.

Scientific Research Applications

2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been found to inhibit the activity of a specific protein called cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune system's response to viral infection. Therefore, 2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has the potential to be used as an antiviral agent.

properties

IUPAC Name

2-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-5-12-26-17-11-10-14(20(2,3)4)13-18(17)27(24,25)21-16-9-7-6-8-15(16)19(22)23/h6-11,13,21H,5,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZIJJILIKZVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid

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